molecular formula C15H9N5O2 B11839083 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 918802-92-3

2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B11839083
CAS No.: 918802-92-3
M. Wt: 291.26 g/mol
InChI Key: CZVDVCKGBSIOAA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing the reactants in a suitable solvent and purifying the product through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

918802-92-3

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H9N5O2/c21-20(22)11-5-3-4-10(8-11)14-17-15-12-6-1-2-7-13(12)16-9-19(15)18-14/h1-9H

InChI Key

CZVDVCKGBSIOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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